Choad-azt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

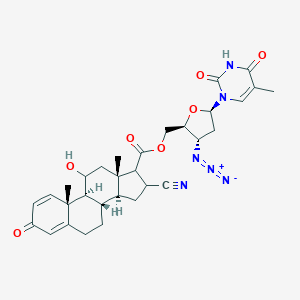

Choad-azt, also known as this compound, is a useful research compound. Its molecular formula is C31H36N6O7 and its molecular weight is 604.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medical Applications

Antiviral Therapy

Choad-azt is primarily recognized for its role in the treatment of viral infections, particularly Human Immunodeficiency Virus (HIV). AZT was one of the first antiretroviral drugs approved for HIV treatment. Clinical studies have shown that AZT can significantly improve immune function in AIDS patients, leading to increased survival rates and reduced incidence of opportunistic infections .

Table 1: Clinical Efficacy of AZT in AIDS Patients

Cellular Mechanisms

Cellular Studies

Research has indicated that this compound affects cellular mechanisms such as glycosylation and endocytosis. For example, K562 cells treated with AZT showed altered sialylation patterns and increased transferrin receptors, which could have implications for cancer therapy and understanding cellular interactions .

Table 2: Effects of this compound on K562 Cells

| Parameter | Control Group | AZT Treatment Group |

|---|---|---|

| Sialylation of Proteins | Normal | Reduced |

| Transferrin Receptors | Baseline | Increased |

| Endocytosis Rate | Normal | Slowed |

Neurobiological Applications

Neurodevelopmental Studies

this compound has been studied for its neurotoxic effects on developing neural tissues. Research indicates that exposure during critical periods can disrupt neurogenesis and lead to behavioral abnormalities in offspring . This is particularly relevant in understanding the risks associated with AZT treatment during pregnancy.

Case Study: In Utero Exposure Effects

A study involving pregnant rats demonstrated that a single dose of AZT led to significant alterations in fetal brain development, including decreased size of neurospheres, which are indicative of neurogenesis .

Table 3: Impact of AZT on Neurosphere Development

| Treatment Dose (μM) | Neurosphere Size (Average Diameter) | Behavioral Outcomes |

|---|---|---|

| Control | 50 μM | Normal |

| 0.3 | 45 μM | Mild deficits |

| 30 | 30 μM | Significant motor and social deficits |

Propiedades

Número CAS |

148335-29-9 |

|---|---|

Fórmula molecular |

C31H36N6O7 |

Peso molecular |

604.7 g/mol |

Nombre IUPAC |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-16-cyano-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C31H36N6O7/c1-15-13-37(29(42)34-27(15)40)24-10-21(35-36-33)23(44-24)14-43-28(41)25-16(12-32)8-20-19-5-4-17-9-18(38)6-7-30(17,2)26(19)22(39)11-31(20,25)3/h6-7,9,13,16,19-26,39H,4-5,8,10-11,14H2,1-3H3,(H,34,40,42)/t16?,19-,20-,21-,22?,23+,24+,25?,26+,30-,31-/m0/s1 |

Clave InChI |

OKRHRZHHNPBYMD-QCRCDDJHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3C(C[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)C=C[C@]56C)O)C)C#N)N=[N+]=[N-] |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3C(CC4C3(CC(C5C4CCC6=CC(=O)C=CC56C)O)C)C#N)N=[N+]=[N-] |

Sinónimos |

3'-azido-3'-deoxy-5'-O-((16-cyano-11-hydroxy-3-oxo-17-androsta-1,4-dienyl)carbonyl)thymidine CHOAD-AZT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.